5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-YL)-2-pyridyl]ethoxy]benzylidene]-2,4-thiazolidinedione
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Overview
Description
The compound 5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-YL)-2-pyridyl]ethoxy]benzylidene]-2,4-thiazolidinedione is a complex organic molecule that features a thiazolidinedione core, a pyridine ring, and a dioxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-YL)-2-pyridyl]ethoxy]benzylidene]-2,4-thiazolidinedione typically involves multiple steps:
Formation of the Thiazolidinedione Core: The thiazolidinedione core can be synthesized through the reaction of thiourea with α-haloketones under basic conditions.
Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with an appropriate nucleophile.
Incorporation of the Dioxolane Moiety: The dioxolane ring is formed by the reaction of a diol with an aldehyde or ketone in the presence of an acid catalyst.
Final Assembly: The final compound is assembled through a series of condensation reactions, typically involving the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinedione core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the thiazolidinedione ring, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) are employed under conditions that may include catalysts like Lewis acids or bases.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives of the thiazolidinedione ring.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of thiazolidinedione derivatives in various chemical reactions.
Biology
Biologically, the compound is investigated for its potential as a therapeutic agent. Thiazolidinedione derivatives are known for their antidiabetic properties, and this compound may exhibit similar effects by modulating glucose and lipid metabolism.
Medicine
In medicine, the compound is explored for its potential to treat metabolic disorders such as diabetes and obesity. Its ability to activate peroxisome proliferator-activated receptors (PPARs) makes it a candidate for drug development.
Industry
Industrially, the compound could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through the activation of PPARs, which are nuclear receptors involved in the regulation of gene expression related to glucose and lipid metabolism. By binding to these receptors, the compound can influence the transcription of genes that control insulin sensitivity, fatty acid storage, and glucose uptake.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione derivative used as an antidiabetic agent.
Pioglitazone: Similar in structure and function, also used to treat type 2 diabetes.
Troglitazone: An older thiazolidinedione that was withdrawn from the market due to safety concerns.
Uniqueness
The uniqueness of 5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-YL)-2-pyridyl]ethoxy]benzylidene]-2,4-thiazolidinedione lies in its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other thiazolidinedione derivatives. These modifications can potentially lead to improved efficacy and reduced side effects.
This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(5Z)-5-[[4-[2-[5-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c1-21(27-10-11-28-21)15-4-5-16(22-13-15)8-9-26-17-6-2-14(3-7-17)12-18-19(24)23-20(25)29-18/h2-7,12-13H,8-11H2,1H3,(H,23,24,25)/b18-12- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZDCEKRRJKXND-PDGQHHTCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CN=C(C=C2)CCOC3=CC=C(C=C3)C=C4C(=O)NC(=O)S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OCCO1)C2=CN=C(C=C2)CCOC3=CC=C(C=C3)/C=C\4/C(=O)NC(=O)S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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